molecular formula C5H8OS B1278468 2H-Thiopyran-2-one, tetrahydro- CAS No. 1003-42-5

2H-Thiopyran-2-one, tetrahydro-

Cat. No.: B1278468
CAS No.: 1003-42-5
M. Wt: 116.18 g/mol
InChI Key: CFFCKUISNHPWOW-UHFFFAOYSA-N
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Description

2H-Thiopyran-2-one, tetrahydro- is a sulfur-containing heterocyclic organic compound. It is a cyclic carbonyl compound with a six-membered ring structure that includes one sulfur atom and one carbonyl group. This compound has gained significant attention due to its unique chemical structure and properties, making it valuable in various fields of scientific research and industrial applications.

Scientific Research Applications

2H-Thiopyran-2-one, tetrahydro- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.

    Biology: Derivatives of tetrahydrothiopyran-2-one have shown antitumor, antibacterial, antiparasitic, and antifungal activities.

    Medicine: The compound has potential as an inhibitor of phosphodiesterase and β-secretase BACE1, making it a candidate for drug development.

    Industry: It is utilized in the synthesis of synthetic juvenile hormones, pheromones, and polypropionate fragments, which are precursors to natural product analogs.

Safety and Hazards

Tetrahydrothiopyran-4-one causes serious eye irritation . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Tetrahydrothiopyran-2-one has potential applications in the development of molecular conductors . It has been used in the synthesis of bis-fused donors composed of (thio)pyran-4-ylidene-1,3-dithiole and tetraselenafulvalene . These donors gave highly conducting TCNQ (7,7,8,8-tetracyanoquinodimethane) complexes and I3− salts .

Mechanism of Action

Target of Action

Some derivatives of tetrahydrothiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .

Mode of Action

It is known that the compound is involved in the synthesis of various derivatives through nucleophilic substitution and intramolecular cycloaddition of alkynyl halides . This transformation process offers a broad substrate scope, good functional group tolerance, and excellent stereoselectivity .

Biochemical Pathways

Tetrahydrothiopyran-2-one is involved in several biochemical pathways. It is used in the synthesis of (Z)-tetrahydrothiophene derivatives using the nucleophilic thiyl radical intramolecular cycloaddition cascade process to construct C–S bonds under transition-metal-free conditions . This compound also plays a role in the synthesis of tetrahydrothiopyran (THTP) derivatives through a domino reaction from benzaldehydes and 2-acetylfuran/2-acetylthiophene with sodium sulfide .

Result of Action

It is known that the compound plays a crucial role in the synthesis of various derivatives, which have shown promise in antitumor, antibacterial, antiparasitic, and antifungal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrahydrothiopyran-2-one. For instance, the synthesis of (Z)-tetrahydrothiophene derivatives using the nucleophilic thiyl radical intramolecular cycloaddition cascade process requires transition-metal-free conditions . Additionally, the domino reaction for the synthesis of THTP derivatives involves the use of sodium sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Thiopyran-2-one, tetrahydro- can be synthesized through several methods. One common method involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediates obtained are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones. This reaction, conducted in a tert-butyl methyl ether medium with tricaprylmethylammonium chloride and potassium hydrogen phosphate, results in the stereoselective formation of tetrahydrothiopyran-2-one derivatives .

Industrial Production Methods

Industrial production of tetrahydrothiopyran-2-one often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-2-one, tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the carbonyl group in its structure.

Common Reagents and Conditions

    Oxidation: 2H-Thiopyran-2-one, tetrahydro- can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of tetrahydrothiopyran-2-one can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydrothiopyran.

    Substitution: Substitution reactions at the sulfur atom or the carbonyl group can be carried out using various halides in the presence of bases like sodium hydride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiopyran, and various substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.

    Thiochroman-4-one: Another sulfur-containing heterocyclic compound with a similar structure but different reactivity and applications.

Uniqueness

2H-Thiopyran-2-one, tetrahydro- is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity compared to oxygen-containing analogs like tetrahydropyran. This uniqueness makes it valuable in specific applications, such as the synthesis of sulfur-containing pharmaceuticals and materials .

Properties

IUPAC Name

thian-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-5-3-1-2-4-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFCKUISNHPWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449477
Record name tetrahydrothiopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-42-5
Record name tetrahydrothiopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrahydro-2H-thiopyran-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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